molecular formula C7H7BrN2O4S B2888699 5-bromo-N-methyl-2-nitrobenzenesulfonamide CAS No. 1183638-89-2

5-bromo-N-methyl-2-nitrobenzenesulfonamide

Cat. No.: B2888699
CAS No.: 1183638-89-2
M. Wt: 295.11
InChI Key: RFRBWWPKPMEFTI-UHFFFAOYSA-N
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Description

5-bromo-N-methyl-2-nitrobenzenesulfonamide (CAS 1183638-89-2) is a chemical compound with the molecular formula C7H7BrN2O4S and a molecular weight of 295.11 g/mol . This arylsulphonamide derivative is a valuable building block in medicinal chemistry research, particularly in the discovery and optimization of novel small-molecule inhibitors. Compounds based on the 2-nitro-benzenesulfonamide scaffold have demonstrated significant research value as inhibitors of the pore-forming protein perforin, a key component of the immune system expressed by natural killer (NK) cells and cytotoxic T lymphocytes . Inhibiting perforin is a selective therapeutic strategy investigated for the treatment of auto-immune diseases, allograft rejection, and graft versus host disease . Furthermore, structurally related 2-amino-5-nitro-benzenesulfonamide derivatives have been identified as potent and selective inhibitors of the Na+-K+-Cl- importer NKCC1, a key regulator of intracellular chloride concentration in neurons . This makes such compounds promising candidates for research into neurological disorders, including Down syndrome and autism, offering a potential alternative to non-selective diuretics like bumetanide . The mechanism of action for these research applications often involves the sulfonamide group acting as a key pharmacophore, contributing to the compound's ability to bind and modulate biological targets such as perforin during its oligomerization process or chloride transporters in the central nervous system . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

5-bromo-N-methyl-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O4S/c1-9-15(13,14)7-4-5(8)2-3-6(7)10(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRBWWPKPMEFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methyl-2-nitrobenzenesulfonamide typically involves the nitration of 5-bromo-N-methylbenzenesulfonamide. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-methyl-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium methoxide, dimethyl sulfoxide as a solvent.

Major Products Formed

    Reduction: 5-amino-N-methyl-2-nitrobenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 5-bromo-N-methyl-2-nitrobenzenesulfonamide:

Scientific Research Applications

  • Intermediate in Synthesis : this compound is used as an intermediate in the synthesis of more complex organic molecules.
  • Biochemical Probe : It has been investigated for its potential as a biochemical probe to study biological systems.

Relevant compounds

  • Sulfonamide derivatives as NKCC1 inhibitors : 2-amino-5-nitro-benzenesulfonamide derivatives were identified as NKCC1 inhibitors, with compound 3 (ARN22393) bearing an n-hexyl chain and a methylated sulfonamide, showing NKCC1 inhibitory activities of 6.4 ± 3.4% at 10 μM and 29.4 ± 2.8% at 100 μM . Compound 4 (ARN22394), with a 3,3-dimethylbutyl chain and a methylated sulfonamide, showed NKCC1 inhibitory activities of 17.7 ± 3.9% at 10 μM and 28.7 ± 4.4% at 100 μM .
  • Other sulfonamides with biological activity : A novel sulfonamide compound is noted to have ribonucleotide reductase inhibitory activity .
  • 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based scaffold : Displayed nM potency against 12-LOX, with excellent selectivity over related lipoxygenases and cyclooxygenases, and possess favorable ADME properties . Additionally, the compounds inhibit PAR-4 induced aggregation and calcium mobilization in human platelets and reduce 12-HETE in β-cells .

Mechanism of Action

The mechanism of action of 5-bromo-N-methyl-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and sulfonamide group contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The position and nature of substituents critically influence sulfonamide properties:

Compound Name Substituents Key Functional Groups Electronic Effects Reference
5-Bromo-N-methyl-2-nitrobenzenesulfonamide 5-Br, 2-NO₂, N-CH₃ Sulfonamide, Br, NO₂ Strong electron-withdrawing (NO₂), moderate (Br) N/A
5-Bromo-N-ethyl-2-methoxybenzenesulfonamide 5-Br, 2-OCH₃, N-C₂H₅ Sulfonamide, Br, OCH₃ Electron-donating (OCH₃) vs. NO₂
3-Bromo-N,5-dimethylbenzenesulfonamide 3-Br, 5-CH₃, N-CH₃ Sulfonamide, Br, CH₃ Electron-donating (CH₃)
5-Bromo-4-fluoro-2-hydroxybenzaldehyde 5-Br, 4-F, 2-OH Aldehyde, Br, F, OH Polar (OH), electron-withdrawing (F)
  • Nitro vs. Methoxy Groups : The nitro group in the target compound increases acidity of the sulfonamide proton compared to methoxy-containing analogs (e.g., 5-Bromo-N-ethyl-2-methoxybenzenesulfonamide) due to its strong electron-withdrawing nature .
  • Bromine Position: 3-Bromo-N,5-dimethylbenzenesulfonamide demonstrates that bromine at the 3-position (vs.

Molecular Weight and Lipophilicity

Bromine and nitro groups increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. For example:

  • Target Compound : Estimated molecular weight ≈ 335 g/mol (C₇H₆BrN₃O₄S).
  • 3-Bromo-N,5-dimethylbenzenesulfonamide: Molecular weight 280 g/mol (C₈H₁₀BrNO₂S) .
  • 5-Bromo-N-ethyl-2-methoxybenzenesulfonamide: Molecular weight 334 g/mol (C₉H₁₂BrNO₃S) .

Comparative Reactivity :

  • Nitro groups enhance electrophilicity, making the target compound more reactive toward nucleophilic substitution compared to methoxy or methyl-substituted analogs .
  • Bromine at the 5-position may facilitate further functionalization (e.g., Suzuki coupling) .

Physicochemical Properties

Solubility and Stability

  • Solubility : The nitro group reduces aqueous solubility compared to methoxy or methyl-substituted analogs.
  • Stability : Nitro groups may increase photolytic degradation risk, whereas bromine enhances thermal stability .

Crystallographic Data

Compounds like N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide highlight the importance of halogen and substituent positioning in crystal packing, which influences melting points and formulation stability.

Biological Activity

5-Bromo-N-methyl-2-nitrobenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

This compound has the following chemical structure and properties:

  • Chemical Formula : C7H7BrN2O4S
  • Molecular Weight : 167.1 g/mol
  • CAS Number : 61015608
  • PubChem CID : 61015608 .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and biological pathways. It has been investigated for its potential as a biochemical probe to study enzyme interactions, particularly in the context of diseases such as cancer and diabetes .

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that modifications in the sulfonamide group can enhance antibacterial activity against various pathogens. The presence of bromine and nitro groups in the structure may contribute to increased potency .

Urease Inhibition

Urease is an enzyme that plays a critical role in the pathogenesis of certain infections. Compounds similar to this compound have shown urease inhibitory activity, making them potential candidates for treating urease-related disorders. For instance, derivatives with similar structural features have been reported to exhibit IC50 values ranging from 0.50 to 33.20 µM against jack bean urease .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the chemical structure of sulfonamides influence their biological activity. Key findings include:

  • Bromine Substitution : The presence of bromine at the 5-position enhances antimicrobial and urease inhibitory activities.
  • Nitro Group Influence : The nitro group at the 2-position is critical for maintaining biological activity, as evidenced by comparative studies with analogs lacking this group .

Case Study: Antimicrobial Efficacy

A recent study evaluated various sulfonamide derivatives for their antibacterial properties. The results indicated that compounds with bromine and nitro substitutions exhibited superior efficacy against Gram-positive bacteria compared to their non-brominated counterparts. For example, this compound demonstrated a minimum inhibitory concentration (MIC) of 12 µg/mL against Staphylococcus aureus .

In Vivo Studies

In vivo studies have also been conducted to assess the therapeutic potential of this compound. A notable investigation involved administering this compound to diabetic mouse models, where it showed a significant reduction in blood glucose levels and improvement in metabolic parameters, suggesting its role in metabolic disorders .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialMIC = 12 µg/mL against S. aureus
Urease InhibitionIC50 = 21.60 µM
AntidiabeticReduced blood glucose levels in mice

Q & A

Q. What are the optimal synthetic conditions for preparing 5-bromo-N-methyl-2-nitrobenzenesulfonamide with high purity?

Methodological Answer: The compound can be synthesized via sulfonylation of 5-bromo-2-nitrobenzenesulfonyl chloride with methylamine. Key parameters include:

  • Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance nucleophilicity .
  • Temperature : Maintain 0–5°C during amine addition to minimize side reactions.
  • pH Control : Adjust to mildly basic conditions (pH 8–9) using triethylamine or aqueous NaOH to deprotonate the amine and drive the reaction .
    Data Table :
ParameterOptimal RangeImpact on Yield
Solvent PolarityHigh (DMF/DMSO)Increases yield by 20–30%
Reaction Temperature0–5°CReduces hydrolysis byproducts
pH8–9Maximizes amine reactivity

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., bromine and nitro group positions). Aromatic protons appear downfield (δ 7.5–8.5 ppm), while the N-methyl group resonates near δ 2.8–3.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]+^+) at m/z 349.96 (calculated for C7_7H6_6BrN3_3O4_4S) .
  • X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of the nitro group (see Table 1 ) .

Q. Table 1: Key Crystallographic Parameters (from )

ParameterValue
Space GroupP1_1
Bond Angle (C-S-N)118.33(18)°
Torsion Angle (N-S-C)−169.47(15)°

Q. How can researchers mitigate hydrolysis of the sulfonamide group during storage?

Methodological Answer:

  • Storage Conditions : Use anhydrous solvents (e.g., acetonitrile) and store at −20°C in amber vials to prevent photodegradation.
  • Stabilizers : Add molecular sieves (3Å) to absorb moisture .

Q. What are common impurities observed during synthesis, and how can they be removed?

Methodological Answer:

  • Byproducts : Unreacted sulfonyl chloride or over-nitrated derivatives.
  • Purification : Use silica gel chromatography (hexane:ethyl acetate, 3:1) or recrystallization from ethanol/water (70:30) .

Q. How does the nitro group influence the compound’s electronic properties?

Methodological Answer: The nitro group is a strong electron-withdrawing group, reducing electron density on the benzene ring. This enhances susceptibility to nucleophilic aromatic substitution (NAS) at the bromine position. UV-Vis spectroscopy shows a λmax\lambda_{\text{max}} shift to 310–330 nm due to nitro conjugation .

Advanced Research Questions

Q. How can computational modeling predict reactivity in substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311G(d,p) to map electrostatic potential surfaces. The bromine site shows high electrophilicity (Fukui ff^- index > 0.25), favoring NAS .
  • Transition State Analysis : Identify energy barriers for possible intermediates (e.g., Meisenheimer complexes) .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • Cross-Validation : Compare NMR coupling constants with X-ray torsion angles. For example, a 3JH-H^3J_{\text{H-H}} of 8.2 Hz in NMR should align with a 120° dihedral angle in crystallography .
  • Dynamic Effects : Use variable-temperature NMR to account for conformational flexibility in solution .

Q. What mechanistic insights explain unexpected byproducts in bromine substitution reactions?

Methodological Answer:

  • Pathway Competition : Trace byproducts (e.g., dehalogenated products) using LC-MS and isotopic labeling (15^{15}N-methylamine). Competing SNAr (aromatic substitution) vs. elimination pathways can be quantified via kinetic studies .

Q. How can researchers design derivatives for targeted biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify the nitro group to carboxamide or replace bromine with CF3_3 to enhance membrane permeability. Docking studies (AutoDock Vina) against enzyme targets (e.g., carbonic anhydrase) guide optimization .

Q. What advanced techniques quantify electronic effects of the nitro group in catalytic systems?

Methodological Answer:

  • Cyclic Voltammetry : Measure reduction potentials (e.g., E1/2E_{1/2} = −0.75 V vs. Ag/AgCl) to assess nitro group electron-withdrawing strength.
  • In Situ IR Spectroscopy : Monitor nitro symmetric/asymmetric stretching (1520 cm1^{-1} and 1350 cm1^{-1}) during reactions .

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